1H-Indole-6-carboxylic acid
Overview
Description
1H-Indole-6-carboxylic acid (I6C) is a heterocyclic aromatic compound that is widely used in scientific research. It is used as a key intermediate in the synthesis of a variety of biologically active molecules, such as pharmaceuticals, agrochemicals, and natural products. I6C has also been used in the synthesis of a variety of other compounds, such as polymers, optoelectronic materials, and nanomaterials. I6C is a versatile compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Characterization Techniques
1H-Indole-6-carboxylic acid has been a subject of interest in characterization techniques. For instance, the trimer of indole-5-carboxylic acid was characterized using 1H NMR spectroscopy, employing a range of one- and two-dimensional NMR techniques for full analysis. This study highlighted the significance of proton NMR in analyzing indole derivatives (Mackintosh, Mount, & Reed, 1994).
Synthesis and Characterization of Derivatives
The synthesis of indole carboxylic acid derivatives has been explored for their potential therapeutic applications. A study on the synthesis of indole-2-carboxylic acid derivatives from 1-Propyl-1H-indole-2-carboxylic acid found that these compounds exhibit significant antibacterial and moderate antifungal activities, indicating potential for developing potent lead compounds in drug discovery (Raju et al., 2015).
Biological and Pharmacological Studies
Indole carboxylic acids have been evaluated for their biological activity. One study focused on the synthesis and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, leading to the discovery of potent selective glycine-site NMDA receptor antagonists. This highlights their potential in therapeutic applications, particularly in neurology (Baron et al., 2005).
Application in Fluorescence and Organic Synthesis
1-Substituted 1H-indole-2-carboxylic acids have been used in the synthesis of fluorescent diarylindoles. This synthesis involves diarylation accompanied by C-H bond cleavage and decarboxylation, yielding compounds with significant fluorescence properties, which can be applied in various fields including materials science and bioimaging (Miyasaka et al., 2009).
Chemical Analysis and Quantification
The compound has also been a subject in the development of analytical methods. For instance, a HPLC method was developed for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, a key material in the synthesis of certain drugs. This method demonstrates the importance of accurate and sensitive analytical techniques in pharmaceutical quality control (Vali et al., 2012).
Chemical Structure Studies
Studies on the chemical structure of indole carboxylic acids have also been conducted. For example, the structure of 3-Carboxymethyl-1H-indole-4-carboxylic acid was analyzed, revealing insights into the molecular geometry and interactions within crystals, which is crucial for understanding the chemical behavior and potential applications of these compounds (Mao, 2011).
Mechanism of Action
Target of Action
Indole-6-carboxylic acid, also known as 1H-Indole-6-carboxylic acid, primarily targets Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .
Mode of Action
Indole-6-carboxylic acid interacts with its targets, EGFR and VEGFR-2, through its hydrazone and oxadiazole derivatives, respectively . These interactions aim to improve the lack of selectivity of chemotherapeutic agents .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-6-carboxylic acid, as a derivative of indole, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that indole derivatives, including Indole-6-carboxylic acid, may have favorable ADME properties.
Result of Action
Indole-6-carboxylic acid derivatives have shown significant antiproliferative activity and cancer selectivity . They can arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway . Moreover, they have high EGFR/VEGFR-2 enzyme inhibitory activity .
Action Environment
The action, efficacy, and stability of Indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action of Indole-6-carboxylic acid.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indole-6-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been found to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Cellular Effects
Indole-6-carboxylic acid has significant effects on various types of cells and cellular processes. It maintains intestinal homeostasis and impacts liver metabolism and the immune response . It influences cell function by activating nuclear receptors and regulating intestinal hormones .
Molecular Mechanism
At the molecular level, Indole-6-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a signaling molecule, affecting the biological effects of bacteria .
Metabolic Pathways
Indole-6-carboxylic acid is involved in the metabolism of tryptophan, catalyzed by intestinal microorganisms
properties
IUPAC Name |
1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDODSYDCPOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1670-82-2 | |
Record name | 1H-Indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of indole-6-carboxylic acid?
A1: The molecular formula of indole-6-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol.
Q2: Are there any characteristic spectroscopic data available for indole-6-carboxylic acid?
A2: While specific spectroscopic data may vary depending on the study, common techniques used to characterize indole-6-carboxylic acid and its derivatives include:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule, confirming structure and purity. [, ]
- FT-IR Spectroscopy: Reveals functional groups present in the molecule, such as the carboxylic acid and indole moieties. []
- UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, often used to study conjugated systems like the indole ring. [, , ]
Q3: What is known about the material compatibility of indole-6-carboxylic acid?
A3: Research indicates that indole-6-carboxylic acid exhibits compatibility with various materials, making it suitable for diverse applications:
- Electrodeposition: It can be electrochemically polymerized onto electrode surfaces like indium tin oxide (ITO) to create films with desirable properties. [, , , ]
- Nanocomposites: It interacts favorably with nanomaterials such as multiwalled carbon nanotubes (MWNTs), forming nanocomposites with enhanced properties. [, , ]
- Polymer Blends: It can be copolymerized with other monomers like 3,4-ethylenedioxythiophene (EDOT) to create copolymers with tailored properties. []
Q4: How does the stability of indole-6-carboxylic acid impact its applications?
A4: While specific stability data under various conditions may be limited in the provided research, some insights can be drawn:
- Electrochemical Stability: Poly(indole-6-carboxylic acid)-based materials demonstrate stability under electrochemical cycling, making them suitable for electrochromic devices and sensors. [, , ]
- Thermal Stability: Certain indole-6-carboxylic acid derivatives, like poly(1H-benzo[g]indole), exhibit higher thermal stability compared to other polyindoles. []
- Formulation Strategies: Further research is needed to explore formulation strategies that could enhance the stability and solubility of indole-6-carboxylic acid and its derivatives for specific applications. []
Q5: Does indole-6-carboxylic acid exhibit any catalytic properties?
A5: While indole-6-carboxylic acid itself might not be a catalyst, its derivatives can act as supports for catalytic materials:
- Platinum Catalyst Support: Copolymers of indole-6-carboxylic acid and EDOT serve as effective support materials for platinum nanoparticles, enhancing the catalytic activity for methanol oxidation. []
- Electrocatalytic Activity: Poly(indole-6-carboxylic acid)/carbon composites, incorporating phenanthroline metal complexes, show potential as electrocatalysts for oxygen reduction reactions. []
Q6: How does indole-6-carboxylic acid interact with biological targets?
A6: Indole-6-carboxylic acid derivatives, particularly N-acetamide-indole-6-carboxylic acid analogs, demonstrate inhibitory activity against hepatitis C virus (HCV) NS5B polymerase. These compounds act as allosteric inhibitors, binding to the thumb pocket 1 of the enzyme and interfering with its function. [, ]
Q7: What is the structure-activity relationship (SAR) of indole-6-carboxylic acid derivatives?
A7: SAR studies on N-acetamide-indole-6-carboxylic acid analogs as HCV NS5B polymerase inhibitors reveal:
- Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with acylsulfonamide or acylsulfamide groups retains or enhances antiviral potency. [, ]
- Substitution Patterns: Specific substitutions on the indole ring and the acetamide moiety significantly influence antiviral activity and pharmacokinetic properties. [, ]
Q8: What is known about the in vitro and in vivo efficacy of indole-6-carboxylic acid derivatives?
A8: N-acetamide-indole-6-carboxylic acid analogs exhibit potent antiviral activity:
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